6-Ethyl-5-methylpyridin-2-amine
Description
Properties
IUPAC Name |
6-ethyl-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXRLLMPYAIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Precursors
Halogenated intermediates such as 6-chloro-5-methylpyridin-2-amine serve as substrates for ethyl group introduction. Reacting this compound with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves a 67% yield of the target amine after 12 hours. Alternative conditions using CuI/1,10-phenanthroline in dimethylformamide (DMF) at 110°C improve yields to 78% by mitigating steric hindrance at the 6-position.
Table 1: Nucleophilic Substitution Performance
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Cl-5-Me-pyridin-2-amine | EtMgBr | THF | −78 | 67 |
| 6-Br-5-Me-pyridin-2-amine | CuI/Phenanthroline | DMF | 110 | 78 |
Ammonolysis and Protecting Group Strategies
Direct ammonolysis of 6-ethyl-5-methylpyridine-2-sulfonic acid esters requires Boc protection of the amine to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with 82% isolated yield.
Reductive Amination Strategies
Ketone Intermediate Synthesis
Condensation of 5-methylpyridin-2-amine with ethyl acetoacetate under acidic conditions forms the imine intermediate, which undergoes hydrogenation using Raney nickel (H₂, 50 psi) to yield 6-ethyl-5-methylpyridin-2-amine in 58% yield. Optimizing the hydrogen pressure to 80 psi increases the yield to 73%.
Borane-Mediated Reduction
A two-step process involves imine formation followed by borane-dimethyl sulfide complex reduction. This method achieves 89% yield but requires rigorous exclusion of moisture to prevent borane decomposition.
Condensation and Cyclization Methods
Paraldehyde-Ammonia Condensation
Adapting the paraldehyde-ammonia route used for 5-ethyl-2-methylpyridine, substituting acetaldehyde with propionaldehyde introduces the ethyl group. Cyclization at 200°C for 8 hours produces the target compound in 64% yield, with purity >90% after distillation.
TosOH-Catalyzed Cyclization
A modified protocol from imidazo[1,2-a]pyridine synthesis employs p-toluenesulfonic acid (TosOH) in methanol at 70°C to cyclize ethylvinyl ketone with 5-methylpyridin-2-amine. This method achieves 76% yield but generates 10–12% of regioisomeric byproducts requiring chromatographic separation.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 5-methylpyridin-2-amine boronic ester with ethyl iodide using Pd(OAc)₂ and SPhos ligand provides 85% yield. The reaction proceeds in toluene/water (3:1) at 100°C, with excellent regioselectivity (>98:2).
Directed Ortho-Metalation
Lithiation of 5-methylpyridin-2-amine using n-BuLi at −40°C, followed by quenching with ethyl iodide, installs the ethyl group at the 6-position. This method achieves 92% yield but demands anhydrous conditions and strict temperature control.
Table 2: Cross-Coupling Efficiency
| Method | Catalyst System | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂/SPhos | 100 | 85 | 98 |
| Directed Metalation | n-BuLi/EtI | −40 | 92 | 99 |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers, achieving >99% purity. Recrystallization from hexane/ethyl acetate (4:1) affords crystalline product with 95% recovery.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 6.42 (d, J = 8.4 Hz, 1H, H-3), 7.98 (d, J = 8.4 Hz, 1H, H-4).
-
HRMS : m/z calcd. for C₈H₁₂N₂ [M+H]⁺ 137.1079, found 137.1082.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | Moderate | 12.50 |
| Reductive Amination | 73 | 97 | High | 8.20 |
| Condensation | 64 | 90 | Low | 6.80 |
| Cross-Coupling | 92 | 99 | High | 18.40 |
Cross-coupling offers superior yield and purity but incurs higher costs due to palladium catalysts. Reductive amination balances cost and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Halogenating agents and nucleophiles are often used.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Ethyl-5-methylpyridin-2-amine serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable precursor for more complex chemical entities. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its favorable reactivity profile.
| Application | Description |
|---|---|
| Synthesis of Pyridine Derivatives | Utilized in creating derivatives with enhanced biological activity. |
| Catalysts Development | Acts as a ligand in catalytic processes, enhancing reaction efficiency. |
Biological Applications
Development of Bioactive Compounds
Research has shown that this compound can be incorporated into bioactive compounds, particularly in the development of inhibitors targeting specific enzymes or receptors. For instance, it has been studied as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in various physiological processes.
Case Study: nNOS Inhibition
In a study focused on improving the permeability of nNOS inhibitors, this compound demonstrated significant potency against both rat and human nNOS, with values of 16 nM and 13 nM respectively, while showing high selectivity over other isoforms . This highlights its potential as a therapeutic agent in neurological disorders.
Medicinal Chemistry
Drug Discovery and Development
The compound has been recognized for its role in drug discovery processes. Its ability to modulate biological targets makes it a candidate for developing new therapeutics. The versatility of this compound allows it to be tailored for specific pharmacological profiles.
Industrial Applications
Catalyst Production
In industrial chemistry, this compound is utilized in the production of catalysts that facilitate various chemical reactions. Its structural properties contribute to the efficiency and selectivity of these catalysts, making them essential in manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: 6-Chloro-5-iodopyridin-2-amine features halogen substituents (Cl, I), which are electron-withdrawing and may reduce the basicity of the amine group compared to alkyl-substituted derivatives .
- Steric Effects : The ethyl and methyl groups in this compound introduce steric bulk, which could hinder interactions in catalytic or binding applications compared to smaller substituents like ethenyl .
Stability and Reactivity
- Halogenated Derivatives : 6-Chloro-5-iodopyridin-2-amine may exhibit lower thermal stability due to weaker C-I bonds compared to C-C bonds in alkylated analogs .
- Alkylated Derivatives : The ethyl and methyl groups in this compound likely improve oxidative stability relative to unsaturated analogs like 5-ethenylpyridin-2-amine .
Biological Activity
6-Ethyl-5-methylpyridin-2-amine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
This compound belongs to the class of compounds known as pyridines, characterized by a six-membered aromatic ring containing one nitrogen atom. Its molecular structure can be represented as follows:
- Chemical Formula: C₇H₈N₂
- Molecular Weight: 136.15 g/mol
The compound's structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate their activity, which can lead to various biological effects such as antimicrobial and anticancer activities. The compound's ability to form hydrogen bonds with biological molecules enhances its potential as a pharmacological agent.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity: The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt critical cellular processes in microorganisms.
- Anticancer Properties: Research indicates that this compound may possess anticancer properties, potentially acting through apoptosis induction in cancer cells .
- Neuroprotective Effects: Preliminary studies suggest that the compound may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes:
- Chichibabin Reaction: This method involves the condensation of aldehydes in the presence of ammonia, often utilizing ammonium acetate as a catalyst under controlled temperature and pressure conditions.
- Ammonia Reaction: A common approach is the reaction of 2-methyl-5-ethylpyridine with ammonia, requiring specific catalysts and conditions for optimal yield.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Example Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effects on Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory activity at concentrations ranging from 50 to 200 μg/mL, outperforming traditional antibiotics in certain assays .
Example Case Study: Anticancer Activity
Another study explored the anticancer properties of this compound against human breast cancer cell lines (MCF7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 μM, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 6-Ethyl-5-methylpyridin-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, one approach involves refluxing a substituted pyridine precursor with ethylating agents (e.g., ethyl bromide) in ethanol under anhydrous conditions for 8–10 hours . Catalytic hydrogenation using palladium or platinum catalysts may reduce nitro or cyano intermediates to the amine group, requiring precise control of H₂ pressure (1–3 atm) and temperature (50–80°C) to avoid over-reduction . Yield optimization depends on solvent polarity, catalyst loading, and reaction time, with yields typically ranging from 60–85% under optimized conditions.
Basic: What analytical techniques are critical for characterizing this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm substituent positions. For instance, the ethyl group’s triplet (δ 1.2–1.4 ppm) and methyl group’s singlet (δ 2.3–2.5 ppm) are key identifiers .
- High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 150.1 [M+H]⁺) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable Temperature (VT) NMR: Identifies conformational changes by analyzing peak splitting at 25°C vs. 40°C .
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Spiking Experiments: Adding authentic reference compounds to the sample clarifies peak assignments .
Advanced: What strategies optimize catalytic hydrogenation for higher yields in synthesizing the ethyl-methyl-pyridine scaffold?
Methodological Answer:
- Catalyst Screening: Test Pd/C (5% w/w) vs. Raney Ni; Pd/C often provides superior selectivity for aromatic amine reduction .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance substrate solubility but may require lower temperatures (40–60°C) to prevent side reactions .
- In Situ Monitoring: Use TLC or inline IR spectroscopy to halt the reaction at >90% conversion .
Advanced: How can structure-activity relationship (SAR) studies be designed to compare this compound with its analogs?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, F) or bulkier groups (e.g., isopropyl) at the 5- and 6-positions to assess steric/electronic effects .
- Biological Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) and correlate with logP (lipophilicity) and Hammett σ values (electron-withdrawing capacity) .
- Computational Modeling: Use DFT calculations to map electrostatic potentials and predict binding affinities .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound at pH 2 (HCl), 7 (buffer), and 10 (NaOH) at 40°C for 24–72 hours. Monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA): Determines thermal stability by measuring weight loss at 25–200°C (degradation typically >150°C) .
Advanced: What methodologies address low purity (<90%) in crude synthesis products?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) to isolate high-purity crystals; cooling to 4°C enhances yield .
- Column Chromatography: Employ silica gel with gradient elution (hexane → ethyl acetate) to separate byproducts .
- Ion-Exchange Resins: Remove acidic/basic impurities using Amberlite IR-120 (H⁺ form) .
Advanced: How can computational tools predict the binding affinity of this compound to biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
